molecular formula C15H12N4O4S B11539103 3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11539103
M. Wt: 344.3 g/mol
InChI Key: WJRWFOKNFITMKU-MHWRWJLKSA-N
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Description

3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide is a complex organic compound with a unique structure that includes a benzylidene group, a methylhydrazinyl group, and a nitro-substituted benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide typically involves the condensation of 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with aromatic aldehydes. This reaction is similar to the Knoevenagel reaction, which is commonly used for the olefination of oxo compounds . The reaction conditions often include the use of methanol as a solvent and catalytic amounts of β-alanine and acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The benzylidene group can be hydrogenated to form a benzyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H12N4O4S/c1-18(16-10-11-5-3-2-4-6-11)15-13-8-7-12(19(20)21)9-14(13)24(22,23)17-15/h2-10H,1H3/b16-10+

InChI Key

WJRWFOKNFITMKU-MHWRWJLKSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC=CC=C3

Canonical SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC=CC=C3

Origin of Product

United States

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